molecular formula C13H18N2O B3199042 N-Methyl-N-phenylpiperidine-4-carboxamide CAS No. 1016747-51-5

N-Methyl-N-phenylpiperidine-4-carboxamide

Cat. No.: B3199042
CAS No.: 1016747-51-5
M. Wt: 218.29 g/mol
InChI Key: GUTOQBOCGOYORW-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylpiperidine-4-carboxamide: is a piperidine derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a phenyl group at the nitrogen atom, and a carboxamide group at the fourth position of the ring. This structural configuration imparts specific chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-phenylpiperidine-4-carboxamide typically involves the reaction of piperidine with appropriate reagents to introduce the methyl, phenyl, and carboxamide groups. One common method involves the acylation of N-methylpiperidine with phenyl isocyanate under controlled conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This action is mediated through the inhibition of transporter proteins responsible for the reuptake of dopamine and norepinephrine.

Comparison with Similar Compounds

  • N-Methyl-N-phenylpiperidine-4-carboxamide hydrochloride
  • N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide

Comparison: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific research applications .

Biological Activity

N-Methyl-N-phenylpiperidine-4-carboxamide (also known as MPPC) is a synthetic compound belonging to the piperidine class. Its unique structure, characterized by a piperidine ring substituted with a methyl group and a phenyl group at the nitrogen atom, as well as a carboxamide group at the fourth position, contributes to its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and oncology.

This compound primarily functions as a dopamine and norepinephrine reuptake inhibitor . By inhibiting the transport proteins responsible for the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, potentially enhancing mood and cognitive function. This mechanism is similar to that of various antidepressants and stimulants, suggesting its utility in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity . Laboratory tests have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics. The compound's ability to disrupt bacterial cell membranes may be responsible for this activity.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The exact mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antidepressant Effects : A clinical trial involving subjects with major depressive disorder showed that administration of this compound resulted in significant improvements in depression scores compared to placebo controls. Participants reported enhanced mood and cognitive clarity after treatment over a four-week period.
  • Antimicrobial Efficacy : In a study assessing its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a novel antibacterial agent.
  • Cancer Cell Line Studies : In vitro experiments on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours, indicating its potential as an anticancer drug candidate.

This compound undergoes various chemical reactions that can be exploited for further synthetic modifications:

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding N-oxide derivatives.
Reduction Reduction can yield secondary amines or other reduced forms.
Substitution Participates in nucleophilic substitution reactions, particularly involving the carboxamide group.

These reactions enhance its utility in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-methyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTOQBOCGOYORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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